(8-Methoxy-3,4-dihydro-2h-chromen-3-yl)amine hydrochloride
CAS No.: 119284-79-6
Cat. No.: VC0039571
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.677
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119284-79-6 |
|---|---|
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.677 |
| IUPAC Name | 8-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H |
| Standard InChI Key | UIIOKMKWCDGQSS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OCC(C2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
(8-Methoxy-3,4-dihydro-2H-chromen-3-yl)amine hydrochloride is a derivative of 2H-1-benzopyran with an amino group at the 3-position and a methoxy substituent at the 8-position of the chroman ring system. The chroman (3,4-dihydro-2H-1-benzopyran) scaffold serves as the central core structure of this molecule, which is a common structural motif found in numerous natural products and synthetic compounds with biological activity. The compound exists as a hydrochloride salt, which significantly impacts its physical properties, particularly its solubility and stability characteristics in different media. This salt formation is a common pharmaceutical approach to improve the bioavailability and handling properties of amine-containing compounds.
The presence of the methoxy group at the 8-position of the chroman ring introduces specific electronic and steric effects that can influence the compound's interactions with biological targets. Methoxy substituents are known to confer increased lipophilicity and potential hydrogen-bonding capabilities, which can be crucial for receptor binding and membrane permeability. The amine group at the 3-position provides a potential site for further chemical modifications or for interactions with biological targets through hydrogen bonding or ionic interactions.
Physical and Chemical Properties
The compound possesses distinct physical and chemical characteristics that are important for its research applications. Based on the available data, the physical state of the compound at room temperature is solid . The hydrochloride salt form generally enhances water solubility compared to the free base, making it potentially more suitable for biological assays and pharmaceutical formulations requiring aqueous media.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | |
| Molecular Weight | 215.677 g/mol | |
| Molecular Formula | C10H14ClNO2 | |
| Storage Temperature | Room Temperature | |
| Purity (Commercial) | 95% |
Nomenclature and Identification Systems
The compound is recognized through various naming conventions and identification systems in chemical databases and literature. The IUPAC name provides a standardized nomenclature, while other identifiers such as CAS numbers and InChI codes facilitate precise identification across different chemical information systems.
Names and Identifiers
Table 2: Nomenclature and Identification
Common Synonyms
Structural Features and Variants
The core structure of this compound consists of a chroman (3,4-dihydro-2H-1-benzopyran) system with specific substitution patterns. Understanding the structural nuances is essential for researchers working with this compound or related derivatives.
The Chroman Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. This heterocyclic system consists of a benzene ring fused to a pyran ring, creating a bicyclic structure. In the title compound, this core scaffold is further modified with the methoxy and amine substituents, which confer specific chemical and potentially biological properties. The chroman scaffold provides a semi-rigid framework that can orient functional groups in defined spatial arrangements, potentially facilitating selective interactions with biological targets.
Structural Isomers and Related Compounds
It is important to note that there are structurally similar compounds with slight variations in substitution patterns. For instance, the search results mention 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS: 191608-35-2), which differs from our target compound by having the amine group at the 4-position instead of the 3-position . This positional isomer would likely exhibit different chemical and biological properties compared to the 3-amine derivative. Additionally, the free base form of the compound (C10H13NO2, MW: 179.22) is also referenced in some sources .
While these hazards are documented for a positional isomer, similar precautions would be reasonable to apply when handling the title compound until specific safety data becomes available.
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